4-chloro-N-phenethylbenzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDXMBBVTMQIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308450 | |
| Record name | 4-Chloro-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39887-24-6 | |
| Record name | NSC204159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-N-PHENETHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Approach Using Pyridine as Solvent and Base
The reaction of 4-chlorobenzoyl chloride with phenethylamine in pyridine represents a classical Schotten-Baumann reaction. Pyridine acts as both solvent and acid scavenger, neutralizing HCl generated during amide bond formation.
Procedure :
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Reaction Setup : 4-Chlorobenzoyl chloride (1.0 equiv) is added dropwise to a cooled (0–5°C) solution of phenethylamine (1.1 equiv) in pyridine.
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Stirring : The mixture is stirred at room temperature for 12–24 hours.
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Work-Up : The reaction is quenched with ice water, and the product is extracted with methylene chloride. The organic layer is dried over Na₂SO₄ and concentrated.
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Purification : Crude product is recrystallized from isopropanol or methanol.
Key Data :
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Purity : >95% (by NMR and HPLC).
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Reaction Time : 12–24 hours.
Mechanistic Insight :
The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond. Pyridine enhances reactivity by sequestering HCl, shifting the equilibrium toward product formation.
Improved Method with Toluene Solvent
A patent-pending methodology eliminates pyridine, substituting toluene as the solvent and employing aqueous NaOH for neutralization. This modification reduces toxicity and simplifies purification.
Procedure :
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Reaction Setup : 4-Chlorobenzoyl chloride (1.0 equiv) is added to phenethylamine (1.05 equiv) in toluene at 20–25°C.
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Stirring : The mixture is stirred for 2–3 hours.
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Work-Up : The reaction is diluted with methylene chloride and washed with 3N NaOH. The organic layer is dried and concentrated.
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Purification : Recrystallization from isopropanol yields pure product.
Key Data :
Advantages :
-
Eliminates pyridine, reducing environmental and safety hazards.
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Shorter reaction time due to efficient mixing in toluene.
Carboxylic Acid Activation via Chloroformate
Ethyl Chloroformate-Mediated Activation
This two-step approach activates 4-chlorobenzoic acid using ethyl chloroformate before coupling with phenethylamine, avoiding direct handling of acyl chlorides.
Procedure :
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Acid Activation :
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4-Chlorobenzoic acid (1.0 equiv) is dissolved in dichloromethane (DCM).
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Triethylamine (1.5 equiv) and ethyl chloroformate (1.1 equiv) are added sequentially at 0°C.
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The mixture is stirred for 1 hour to form the mixed carbonate intermediate.
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Amine Coupling :
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Phenethylamine (1.1 equiv) is added dropwise, and stirring continues for 2 hours.
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Work-Up : The organic layer is washed with water, dried, and concentrated.
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Purification : Crystallization from methanol affords the product.
Key Data :
Mechanistic Insight :
Ethyl chloroformate converts the carboxylic acid into a reactive mixed anhydride, which undergoes nucleophilic attack by the amine to form the amide.
Comparative Analysis of Synthesis Methods
| Parameter | Acyl Chloride (Pyridine) | Acyl Chloride (Toluene) | Chloroformate Activation |
|---|---|---|---|
| Yield | 70–85% | 76–82% | 90–97% |
| Reaction Time | 12–24 h | 2–3 h | 3 h |
| Solvent Toxicity | High (pyridine) | Low (toluene) | Moderate (DCM) |
| Purification Complexity | Moderate | Low | Moderate |
| Scalability | Limited | High | High |
Key Observations :
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The chloroformate method offers superior yields but requires anhydrous conditions.
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Toluene-based aminolysis balances safety and efficiency, ideal for industrial applications.
Purification and Crystallization Techniques
Solvent Selection for Recrystallization
Chromatographic Purification
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Silica Gel Chromatography : Employed for small-scale syntheses using ethyl acetate/hexane (1:3) as eluent.
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HPLC : Reserved for analytical validation, ensuring >99% purity for biological assays.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-phenethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chloro-N-phenethylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound serves as a scaffold for designing new drugs, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors makes it a candidate for further exploration in therapeutic applications. For instance, it has shown promise in the inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation, suggesting its potential as an antidepressant or anxiolytic agent .
Case Study:
In a study focused on compounds that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, derivatives of benzamide were screened for their efficacy. The results indicated that modifications to the benzamide structure could significantly enhance protective activity against β-cell death, highlighting the importance of structural variations in drug efficacy .
Biological Studies
Receptor Interactions:
Research indicates that 4-chloro-N-phenethylbenzamide interacts with various receptors and enzymes, providing insights into its potential therapeutic effects. It has been studied for its cytotoxic activity against cancer cells, demonstrating significant inhibition of cell proliferation in vitro .
In Vivo Studies:
Animal models have been employed to assess the pharmacological effects of this compound. In behavioral studies with mice, administration of this compound resulted in reduced anxiety-like behaviors in standard tests such as the elevated plus maze and open field test, supporting its potential as an anxiolytic agent.
Industrial Applications
Synthesis Intermediates:
The compound is also explored for its potential use as an intermediate in pharmaceutical manufacturing and as a building block for synthesizing other complex organic molecules. Its unique chemical properties make it suitable for various synthetic pathways in drug development .
Mechanism of Action
The mechanism of action of 4-chloro-N-phenethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzamide Core
4-Chloro-N-Phenylbenzamide (C₁₃H₁₀ClNO)
- Structure : Replaces the phenethyl group with a phenyl ring.
- Properties : Smaller molecular weight (231.68 g/mol vs. 263.73 g/mol) and reduced lipophilicity due to the absence of the phenethyl chain .
- Applications: Limited bioactivity data, but structural simplicity makes it a model compound for studying electronic effects in benzamides.
N-(3-Chlorophenethyl)-4-Nitrobenzamide
- Structure: Substitutes the 4-chloro group with a nitro (NO₂) moiety and introduces a 3-chloro-phenethyl chain.
- The 3-chloro substituent may introduce steric hindrance .
- Applications : Nitro-containing analogs are often explored for antimicrobial or antiparasitic activities.
Alkyl Chain Modifications
4-Chloro-N-Methylbenzamide (C₈H₈ClNO)
- Structure : Features a methyl group instead of phenethyl.
- Properties : Shorter alkyl chain reduces lipophilicity (logP ~1.5 vs. ~3.0 for phenethyl derivative). Crystal packing involves N–H⋯O hydrogen bonds, forming linear chains .
- Applications : Simpler analogs are used in crystallography studies to understand hydrogen-bonding patterns.
4-Chloro-N-(3,4-Dimethoxyphenethyl)Benzamide
- Structure : Incorporates methoxy groups on the phenethyl aromatic ring.
- The bulkier substituent may affect receptor binding .
- Applications : Methoxy derivatives are common in CNS-targeting drugs due to improved blood-brain barrier penetration.
Functional Group Additions
4-Chloro-N-(4-Hydroxyphenethyl)Benzamide
- Structure : Adds a hydroxyl group to the phenethyl moiety.
- Properties : Hydroxyl group introduces polarity (logP reduction by ~1.0 unit) and enables additional hydrogen bonding. May exhibit improved pharmacokinetics .
- Applications : Hydroxylated analogs are explored for antioxidant or anti-inflammatory activities.
4-Chloro-N-{2-[(2E)-2-(4-Chloro-3-Nitrobenzylidene)Hydrazino]-2-Oxoethyl}Benzamide
- Structure : Includes a hydrazine-based side chain with nitro and chloro substituents.
- Properties : The hydrazine moiety enables chelation of metal ions, useful in catalytic or metalloenzyme inhibition studies. The nitro group enhances reactivity .
- Applications : Hydrazine derivatives are investigated for anticancer or antidiabetic properties.
Aromatic Ring Modifications
4-Chloro-N-(2-Methoxyphenyl)Benzamide
- Structure : Methoxy group at the ortho position of the phenyl ring.
- Steric effects from ortho substitution may hinder molecular interactions .
- Applications : Methoxy-substituted benzamides are studied for their serotonin receptor modulation.
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated using ChemDraw.
Biological Activity
4-Chloro-N-phenethylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, with the molecular formula C15H14ClNO, is a member of the benzamide family and is characterized by a phenethyl group attached to the amide nitrogen. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to modulate enzyme activities, particularly those involved in inflammatory pathways. The compound may inhibit certain enzymes, leading to anti-inflammatory effects. This mechanism is crucial for its potential therapeutic applications in treating conditions associated with inflammation and pain relief.
Biological Activities
- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Neuroprotective Effects : In studies focusing on pancreatic β-cells, derivatives of benzamide, including this compound, have been evaluated for their ability to protect against endoplasmic reticulum (ER) stress. These compounds demonstrated a capacity to enhance cell viability under stress conditions, suggesting neuroprotective potential .
- Antiviral Activity : Some derivatives related to this compound have shown broad-spectrum antiviral effects against various viruses by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication. This suggests that this compound may have applications in antiviral therapies .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study evaluating the neuroprotective effects of benzamide derivatives, including this compound, researchers utilized a β-cell survival-based high-throughput screening approach. The results indicated that this compound could significantly enhance cell viability when co-treated with tunicamycin, an ER stress inducer. The maximum activity observed was approximately 87% compared to control groups .
Case Study: Antiviral Potential
Another investigation focused on the antiviral properties of N-phenylbenzamide derivatives against Hepatitis B Virus (HBV). The study found that certain derivatives could inhibit HBV replication effectively. Although specific data on this compound was not provided, the structural similarities suggest potential for antiviral activity .
Comparison with Similar Compounds
This compound can be compared with other benzamide derivatives regarding their biological activities:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-N-phenethylbenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling 4-chlorobenzoic acid derivatives with phenethylamine via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and optimizing stoichiometry. Reaction conditions such as solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and catalyst use (e.g., Hünig’s base) significantly affect yields. Purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the phenethyl group (δ ~2.8–3.6 ppm for CH protons) and the benzamide backbone (aromatic protons at δ ~7.2–8.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–Cl: ~1.74 Å) and hydrogen-bonding networks (N–H···O interactions) critical for structural validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 231.68) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks (e.g., the amide oxygen or chloro-substituted benzene ring). Correlation-energy functionals (e.g., Colle-Salvetti) refine accuracy in predicting dipole moments and polarizability .
Q. How do structural modifications (e.g., halogen substitution or phenethyl chain elongation) impact the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer : Comparative studies involve synthesizing analogs (e.g., replacing Cl with Br or modifying the phenethyl group). Biological assays (e.g., fluorescence-based kinase inhibition) quantify IC values. Molecular docking (using software like AutoDock) identifies binding interactions with target enzymes (e.g., PARP or HDACs). For example, the chloro group enhances hydrophobic interactions in enzyme pockets .
Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in bond angles or hydrogen-bonding patterns?
- Methodological Answer : Use SHELX software for refinement, adjusting parameters like thermal displacement factors (U) and occupancy rates. Validate against experimental data (e.g., NMR or IR) to confirm structural consistency. For ambiguous cases, neutron diffraction or synchrotron radiation improves resolution .
Q. What strategies mitigate side reactions during functionalization of this compound (e.g., oxidation or cross-coupling)?
- Methodological Answer : Protect reactive sites (e.g., amide NH with Boc groups) before functionalization. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh)) and optimize ligand ratios. Monitor reactions via TLC or LC-MS to detect intermediates and adjust conditions (e.g., temperature, solvent) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies, and how should researchers validate purity?
- Methodological Answer : Variations arise from impurities (e.g., unreacted starting materials) or polymorphic forms. Validate purity via HPLC (≥95% area under the curve) and DSC (sharp endothermic peaks). Cross-reference with literature (e.g., Acta Crystallographica reports: mp 145–147°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
